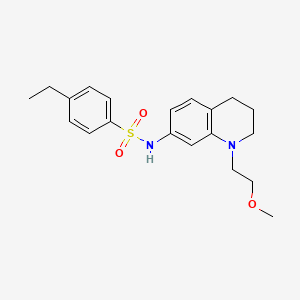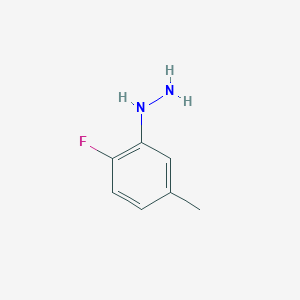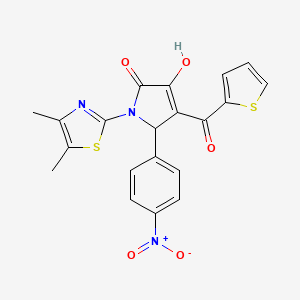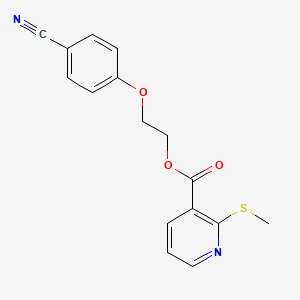
Boc-Cys(stbu)-OMe
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Boc-Cys(stbu)-OMe” is a chemical compound with the CAS Number: 109345-33-7 and a molecular weight of 323.48 . It is used in laboratory settings and for the synthesis of substances .
Molecular Structure Analysis
The linear formula of “Boc-Cys(stbu)-OMe” is C13H25NO4S2 . This indicates that the compound contains 13 carbon atoms, 25 hydrogen atoms, 1 nitrogen atom, 4 oxygen atoms, and 2 sulfur atoms.Physical And Chemical Properties Analysis
“Boc-Cys(stbu)-OMe” has a molecular weight of 323.48 .Aplicaciones Científicas De Investigación
Total Synthesis and Biological Activities
Total Synthesis and Antimicrobial Activity of Marine Origin Cycloheptapeptide A study demonstrates the total synthesis of the proline-rich cyclopolypeptide stylisin 2, which involved the coupling of peptide units that resemble the process involving compounds like Boc-Cys(stbu)-OMe. The synthesized peptide showed potent antimicrobial activity against various pathogens, highlighting the utility of such compounds in developing antimicrobial agents (Dahiya & Gautam, 2010).
Labeling and Imaging Techniques
Labeling Thiols on Proteins, Living Cells, and Tissues Research involving N-(2-Aminoethyl)maleimide-cysteine(StBu) (Mal-Cys) as a medium for converting protein thiols into N-terminal cysteines showcases the application of such chemistry in fluorescent labeling for enhanced imaging. This method allowed for the improved fluorescence imaging of thiols on proteins, membranes, and tissues, emphasizing the role of thiol-reactive compounds in biological imaging and analysis (Yuan et al., 2013).
Material Science and Composite Behavior
Effects of Surface Chemical Treatment on Al-B4C Metal Matrix Composite A study on the effects of surface treatments on the corrosion behavior of Al-B4C metal matrix composites in boric acid solutions provides insight into the importance of chemical modifications at surfaces, which can include treatments and modifications involving compounds like Boc-Cys(stbu)-OMe. The research highlighted how surface treatments impact the corrosion resistance and mechanical properties of composites, relevant for material science applications (Bai et al., 2020).
Regioselective Formation of Multiple Disulfide Bonds
Regioselective Formation of Multiple Disulfide Bonds A study on the regioselective formation of multiple disulfide bonds with the aid of postsynthetic S-tritylation highlights a methodology that could utilize compounds like Boc-Cys(stbu)-OMe for the selective formation of disulfide bonds in peptides. This approach is crucial for the synthesis of structurally complex peptides with defined disulfide connectivity, essential for biological activity and stability (Mochizuki et al., 2015).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
methyl (2R)-3-(tert-butyldisulfanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO4S2/c1-12(2,3)18-11(16)14-9(10(15)17-7)8-19-20-13(4,5)6/h9H,8H2,1-7H3,(H,14,16)/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEYOJTFOVGAWTL-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CSSC(C)(C)C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CSSC(C)(C)C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Cys(stbu)-OMe | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-ethoxy-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}pyridine-3-carboxamide](/img/structure/B2716263.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2716266.png)


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanamide](/img/structure/B2716270.png)
![2-(4-methoxybenzyl)-6-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2716271.png)
![N-(4-(3-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2716272.png)



![4-[methyl-(4-methylphenyl)sulfonylamino]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2716280.png)
![5-chloro-4-{[(4-methoxyphenyl)sulfanyl]methyl}-1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazole](/img/structure/B2716282.png)
